molecular formula C9H10O4 B009963 Ethyl 3,5-dihydroxybenzoate CAS No. 4142-98-7

Ethyl 3,5-dihydroxybenzoate

Cat. No.: B009963
CAS No.: 4142-98-7
M. Wt: 182.17 g/mol
InChI Key: APHYVLPIZUVDTK-UHFFFAOYSA-N
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Description

Ethyl 3,5-dihydroxybenzoate is an organic compound with the molecular formula C9H10O4. It is a dihydroxybenzoic ester, specifically an ethyl ester of 3,5-dihydroxybenzoic acid. This compound is known for its applications in various biochemical studies and organic synthesis reactions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 3,5-dihydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a starting reagent in the synthesis of ethyl 3,5-bis(ω-hydroxyoligo(ethyleneoxy))benzoates and p-alkoxycarbonylated palladium bis(phosphinite) PCP pincer complexes . The nature of these interactions often involves the formation of ester bonds and the modulation of enzyme activity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds like ethyl 3,4-dihydroxybenzoate have been shown to protect cells from hypoxia-induced oxidative damage by enhancing antioxidant enzyme levels and reducing oxidative stress . This suggests that this compound may have similar protective effects on cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and either inhibit or activate them, leading to changes in gene expression. For instance, ethyl 3,4-dihydroxybenzoate, a related compound, acts as a prolyl hydroxylase inhibitor, modulating the activity of hypoxia-inducible factor (HIF) and enhancing the expression of genes related to glycolysis and antioxidant defense . This compound may exhibit similar mechanisms of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies on related compounds have shown that preconditioning with ethyl 3,4-dihydroxybenzoate can improve cellular viability and reduce oxidative stress over time . This indicates that this compound may also have time-dependent effects in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, ethyl 3,4-dihydroxybenzoate has been shown to modulate adaptive responses to hypoxia in rat brains at specific dosages . High doses of such compounds may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, ethyl 3,4-dihydroxybenzoate has been shown to increase the expression of glycolytic enzymes and enhance glycolytic capacity in skeletal muscles . This compound may participate in similar metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation. For instance, related compounds have been shown to be distributed in various tissues and to interact with transport proteins that facilitate their cellular uptake .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the crystal structure of this compound hemihydrate provides insights into its potential subcellular localization and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-dihydroxybenzoate can be synthesized through the esterification of 3,5-dihydroxybenzoic acid with absolute ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the continuous addition of ethanol and 3,5-dihydroxybenzoic acid in the presence of a catalyst, followed by purification steps to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-dihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific esterification at the 3 and 5 positions of the benzoic acid ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. For instance, mthis compound has a similar structure but with a methyl ester group, leading to differences in solubility and reactivity .

Properties

IUPAC Name

ethyl 3,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHYVLPIZUVDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4142-98-7
Record name Benzoic acid, 3,5-dihydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4142-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5Ddihydroxybenzoic acid ethyl ester hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the crystal structure of Ethyl 3,5-dihydroxybenzoate?

A1: [] this compound can exist as a hemihydrate, meaning it incorporates half a water molecule per molecule of the compound. Its crystal structure has been determined as monoclinic, belonging to the space group P121/c1. The unit cell dimensions are a = 7.353(2) Å, b = 14.523(3) Å, c = 17.585(4) Å, with β = 93.387(3)°. This detailed structural information provides insights into the arrangement of molecules within the crystal lattice, which can be crucial for understanding its physical and chemical properties. You can find more details in the paper titled "Crystal structure of this compound hemihydrate, C9H10O4 ·½ H2O". []

Q2: Has this compound been investigated in any biological systems?

A3: [] Yes, this compound has been studied in the context of its interaction with tannin acyl hydrolase, an enzyme involved in the breakdown of tannins. Research has explored the complex formed between this enzyme and this compound. [] While the specific details of this interaction and its implications are not provided in the abstract, this research highlights the potential biological relevance of this compound and its interaction with specific enzymes.

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